7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine
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Overview
Description
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 7th position and a methyl group at the 1st position. Imidazopyridines are known for their diverse biological activities and are considered promising candidates for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazopyridine core . The bromine atom is then introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups using reagents such as organometallic compounds in Suzuki or Buchwald-Hartwig cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The imidazopyridine core can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Buchwald-Hartwig Coupling: Employs palladium catalysts and amines.
Halogenation: Uses bromine or N-bromosuccinimide (NBS) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines with potential biological activities .
Scientific Research Applications
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazo[4,5-B]pyridine: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
7-Chloro-1-methyl-1H-imidazo[4,5-B]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its properties.
7-Iodo-1-methyl-1H-imidazo[4,5-B]pyridine: Contains an iodine atom, which may result in different reactivity and biological effects.
Uniqueness
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its analogs .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3 |
InChI Key |
QRMYUXDPGBDTQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=NC=CC(=C21)Br |
Origin of Product |
United States |
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